Chloroacetyl chloride

Description

Properties

IUPAC Name |

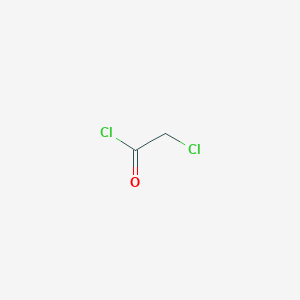

2-chloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCXGMAHQTYDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClCH2COCl, Array, C2H2Cl2O | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026472 | |

| Record name | Chloroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroacetyl chloride appears as a colorless to light yellow liquid with a very pungent odor. Very toxic by inhalation. Corrosive to metals and tissue., Liquid, Colorless to yellowish liquid with a strong, pungent odor; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to yellowish liquid with a strong, pungent odor. | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/685 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

221 °F at 760 mmHg (USCG, 1999), 106.0 °C, 106 °C, 223 °F | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/685 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

100 °C (212 °F) - closed cup | |

| Record name | Chloroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Decomposes (NIOSH, 2023), Decomposed by water, Initially insoluble in water, however a slow reaction at the water-chloroacetyl chloride interface produces chloroacetic acid. When sufficient acid is formed to solubilize the two phases, a violent reaction forming chloroacetic acid and HCl occurs., Miscible with ethyl ether; soluble in acetone, carbon tetrachloride., Miscible with acetone and benzene., Solubility in water: reaction, Decomposes | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Chloroacetyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.42 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4202 g/cu cm at 20 °C, Density: 1.4202 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.42 | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/685 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 3.9 | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

19 mmHg (NIOSH, 2023), 25.2 [mmHg], 25.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/354 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chloroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/685 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless liquid, Water-white liquid, Colorless to yellowish liquid. | |

CAS No. |

79-04-9 | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroacetyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chloroacetyl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetyl chloride, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5UML06YUO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chloroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/685 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetyl chloride, chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AO62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-8.5 °F (USCG, 1999), -21.7 °C, -21.8 °C, -8.5 °F, -7 °F | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/376 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetyl chloride | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/973 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0845 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CHLOROACETYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/685 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Chloroacetyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0120.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Chloroacetyl Chloride: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetyl chloride (ClCH₂COCl) is a bifunctional organic compound that serves as a crucial building block in a multitude of chemical syntheses. Its high reactivity, stemming from the presence of both an acyl chloride and an alkyl chloride group, makes it a versatile reagent in the pharmaceutical, agrochemical, and dye industries. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its handling and analysis, and visual representations of its chemical behavior and experimental workflows.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is essential for its safe handling, storage, and application in experimental design.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Pungent, sharp, and extremely irritating | [1][2] |

| Molecular Formula | C₂H₂Cl₂O | [3] |

| Molecular Weight | 112.94 g/mol | [3] |

| Melting Point | -22 °C (-8 °F; 251 K) | [3] |

| Boiling Point | 105-106 °C (221-223 °F; 378-379 K) at 760 mmHg | [1][2][3] |

| Density | 1.42 g/mL at 20 °C | [3] |

| Vapor Pressure | 19 mmHg at 20 °C | [2] |

| Flash Point | >100 °C (>212 °F) | [4] |

| Refractive Index (n²⁰/D) | 1.453 | [5] |

Solubility and Reactivity

| Property | Description | Source(s) |

| Solubility in Water | Reacts violently to form chloroacetic acid and hydrogen chloride. | [1] |

| Solubility in Organic Solvents | Soluble in acetone; miscible with ether, benzene, and carbon tetrachloride. | [4][6] |

| Reactivity | Highly reactive; incompatible with strong bases, alcohols, and strong oxidizing agents. May react violently with moisture. | [4] |

| Stability | Stable under recommended storage conditions (cool, dry, away from moisture). | [4] |

| Decomposition | Decomposes on exposure to moist air or water. When heated to decomposition, it emits toxic fumes of hydrogen chloride and phosgene. | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. Extreme caution must be exercised when handling this compound due to its corrosive and toxic nature. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of this compound from Chloroacetic Acid and Thionyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Chloroacetic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (B28343) (optional, as solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide (B78521) solution) to neutralize the evolving HCl and SO₂ gases.

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of the reactants and product.

-

In the flask, place chloroacetic acid. For every 1 mole of chloroacetic acid, add 1.1 to 1.2 moles of thionyl chloride. The reaction can be performed neat or in a dry, inert solvent like toluene.

-

Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

-

The crude this compound can be purified by fractional distillation. Assemble a distillation apparatus and carefully distill the mixture. Collect the fraction boiling at 105-106 °C. The distillation should be performed under anhydrous conditions.

Purification by Fractional Distillation

Purification of crude this compound is crucial to remove unreacted starting materials and byproducts.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are well-sealed.

-

Charge the distillation flask with the crude this compound.

-

Begin heating the flask gently.

-

Monitor the temperature at the head of the fractionating column. Discard any initial low-boiling fractions.

-

Collect the pure this compound fraction at its boiling point of 105-106 °C at atmospheric pressure.

-

For sensitive applications, distillation under reduced pressure can be employed to lower the boiling point and minimize thermal decomposition.

GC-MS Analysis (via Derivatization)

Direct GC-MS analysis of this compound can be challenging due to its high reactivity. A common approach is to derivatize it into a more stable compound prior to analysis. This protocol outlines a general method using methanol (B129727) for derivatization.

Materials:

-

This compound sample

-

Anhydrous methanol

-

Anhydrous dichloromethane (B109758) (as solvent)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation (Derivatization):

-

In a clean, dry vial, dissolve a known amount of the this compound-containing sample in anhydrous dichloromethane.

-

Add a molar excess of anhydrous methanol to the solution. The this compound will react with methanol to form methyl chloroacetate (B1199739).

-

Allow the reaction to proceed for a few minutes at room temperature.

-

-

GC-MS Analysis:

-

Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.

-

Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms column, is suitable.

-

Oven Program: A typical temperature program could be: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C. Acquire data in full scan mode (e.g., m/z 40-400) to identify the methyl chloroacetate derivative and any impurities. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity.

-

Visualizations

Hydrolysis of this compound

The following diagram illustrates the reaction pathway for the hydrolysis of this compound upon contact with water.

Caption: Hydrolysis pathway of this compound.

Experimental Workflow: Synthesis and Purification

This diagram outlines the general workflow for the synthesis and subsequent purification of this compound.

Caption: General workflow for synthesis and purification.

Safety and Handling Protocol

This diagram illustrates the critical safety steps and personal protective equipment required when working with this compound.

Caption: Key safety and handling protocols.

References

- 1. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. WO2017005570A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. EP0022185B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Chloroacetyl Chloride from Chloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing chloroacetyl chloride from chloroacetic acid. This compound is a critical bifunctional molecule and a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. This document details the most common synthetic routes, including the use of thionyl chloride, phosphorus trichloride (B1173362), and phosgene (B1210022), presenting comparative data, detailed experimental protocols, and reaction mechanisms to aid researchers in selecting and optimizing the most suitable method for their specific applications.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route for converting chloroacetic acid to this compound depends on several factors, including desired yield and purity, scale of the reaction, available equipment, and safety considerations associated with the reagents. The following table summarizes the quantitative data for the most prevalent methods.

| Method | Reagent | Typical Yield (%) | Purity (%) | Reaction Temperature (°C) | Reaction Time (h) | Key Considerations |

| Thionyl Chloride | Thionyl Chloride (SOCl₂) | 85 - 97 | > 98 | 80 - 100 | 1 - 3 | Gaseous byproducts (SO₂ and HCl) are easily removed. Catalysts like DMF can accelerate the reaction.[1][2] |

| Phosphorus Trichloride | Phosphorus Trichloride (PCl₃) | 80 - 90 | > 97 | Reflux | 2 - 4 | Byproduct is phosphorous acid, which is a solid and needs to be separated. Stoichiometry is 3 moles of acid to 1 of PCl₃. |

| Phosgene | Phosgene (COCl₂) | > 97 | > 99.8 | 110 | Continuous | Highly efficient and clean reaction, but phosgene is extremely toxic, requiring specialized handling and equipment.[3][4] |

| Benzenyltrichloride | Benzenyltrichloride | Not specified | 99.3 - 99.5 | 100 - 120 | 8 - 9 | Utilizes a zinc oxide catalyst and produces benzoyl chloride as a co-product.[5] |

Reaction Mechanisms and Signaling Pathways

The conversion of chloroacetic acid to this compound proceeds via nucleophilic acyl substitution. The chlorinating agent activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Thionyl Chloride Method

The reaction with thionyl chloride is one of the most common laboratory-scale methods. It proceeds through a chlorosulfite intermediate.

Caption: Reaction mechanism of chloroacetic acid with thionyl chloride.

Phosphorus Trichloride Method

Phosphorus trichloride reacts with three equivalents of chloroacetic acid to produce three equivalents of this compound and one equivalent of phosphorous acid.

Caption: Reaction of chloroacetic acid with phosphorus trichloride.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound from chloroacetic acid. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All reagents are corrosive and/or toxic.

Synthesis using Thionyl Chloride

Materials:

-

Chloroacetic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalyst)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap (e.g., sodium hydroxide (B78521) solution)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place chloroacetic acid.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents).

-

Add a catalytic amount of DMF (a few drops).

-

Heat the reaction mixture to reflux (around 80-100 °C) and maintain for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess thionyl chloride can be removed by distillation.

-

The crude this compound is then purified by fractional distillation.

Synthesis using Phosphorus Trichloride

Materials:

-

Chloroacetic acid

-

Phosphorus trichloride (PCl₃)

-

Round-bottom flask

-

Reflux condenser with a gas outlet to a trap

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Place chloroacetic acid in a round-bottom flask fitted with a reflux condenser.

-

Slowly add phosphorus trichloride to the chloroacetic acid with stirring. The stoichiometric ratio is 3 moles of chloroacetic acid to 1 mole of phosphorus trichloride.

-

Heat the mixture under reflux for 2-4 hours.

-

Cool the reaction mixture. The byproduct, phosphorous acid, will precipitate as a solid.

-

Separate the liquid this compound from the solid phosphorous acid by decantation or filtration.

-

Purify the crude this compound by fractional distillation.

Experimental Workflow

A general workflow for the synthesis and purification of this compound is outlined below. The specific details of each step will vary depending on the chosen synthetic method.

Caption: General experimental workflow for this compound synthesis.

Purification and Analysis

The primary method for purifying this compound is fractional distillation . Due to the corrosive nature of the product and byproducts, an all-glass distillation apparatus is recommended. The boiling point of this compound is approximately 105-107 °C.

The purity of the final product is typically assessed by Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS) for definitive identification of any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the product.

References

- 1. CN1108192C - Liquid catalyst for producing high-purity chloroacetic acid and catalytic synthesis of chloroacetic acid - Google Patents [patents.google.com]

- 2. EP0028327B1 - Process for the preparation of carboxylic acid halides - Google Patents [patents.google.com]

- 3. Separation and Rectification of this compound from TiCl4 | MDPI [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Industrial Production of Chloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core industrial production methods for chloroacetyl chloride (CAC), a critical building block in the synthesis of pharmaceuticals and agrochemicals. The information presented herein is intended for a technical audience and details the primary manufacturing routes, including reaction mechanisms, process parameters, and product specifications.

Executive Summary

This compound (C₂H₂Cl₂O) is a bifunctional molecule featuring both an acyl chloride and an alkyl chloride group, making it a versatile reagent in organic synthesis. Its industrial production is dominated by several key methodologies, each with distinct advantages and challenges related to raw material availability, reaction conditions, and product purity. The most prominent methods involve the chlorination of acetyl chloride, the reaction of chloroacetic acid with various chlorinating agents, the oxidation of vinylidene chloride, the chlorination of ketene, and the reaction of glycolic acid with thionyl chloride. This guide will delve into the technical specifics of these processes, offering comparative data and detailed protocols to inform research and development activities.

Core Industrial Production Methods

The selection of a specific manufacturing process for this compound on an industrial scale depends on factors such as cost and availability of raw materials, desired purity of the final product, and capital investment in equipment. Below is a detailed exploration of the leading synthesis routes.

Chlorination of Acetyl Chloride

This method involves the direct chlorination of acetyl chloride, often in the presence of a catalyst, to yield this compound.

Reaction: CH₃COCl + Cl₂ → ClCH₂COCl + HCl

Process Description: In a typical industrial process, gaseous acetyl chloride and chlorine are introduced into a reactor containing a catalyst. The reaction is exothermic and requires careful temperature control to minimize the formation of di- and trithis compound byproducts. The product stream is then purified by distillation.

Experimental Protocol: A laboratory-scale synthesis based on an industrial process involves passing gaseous acetyl chloride and chlorine in a specific molar ratio through a packed bed reactor containing a catalyst, such as activated carbon.[1] The reaction temperature is maintained at approximately 55 ± 2 °C, and the pressure is kept between 0.1 to 0.2 MPa.[1] The resulting this compound is collected from the bottom of the reactor, while the byproduct, hydrogen chloride gas, is directed to a scrubber.[1] Unreacted chlorine and acetyl chloride can be recovered and recycled.[1]

Process Flow Diagram:

Caption: Workflow for this compound production via Acetyl Chloride Chlorination.

From Chloroacetic Acid

Chloroacetic acid can be converted to this compound using various chlorinating agents, including thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), sulfuryl chloride (SO₂Cl₂), phosgene (B1210022) (COCl₂), and benzoyl chloride (from benzotrichloride).[1]

Reaction (with Benzoyl Chloride): ClCH₂COOH + C₆H₅COCl → ClCH₂COCl + C₆H₅COOH

Process Description: The reaction of chloroacetic acid with a chlorinating agent is a common laboratory and industrial method. When using benzoyl chloride (often generated in situ from benzotrichloride), molten chloroacetic acid is treated with the reagent in the presence of a catalyst like zinc oxide.[2] The reaction mixture is heated, and the products are then separated by vacuum distillation.[2]

Experimental Protocol (using Trichlorobenzyl): In a reaction vessel, 96.4g of chloroacetic acid is melted at 100°C with a zinc oxide catalyst.[2] To this, 203.6g of trichlorobenzyl (94% purity) is slowly added over 8 hours while maintaining the temperature.[2] After a 1-hour hold period, the mixture is subjected to vacuum distillation to yield this compound (108g, 99.3% purity) and benzoyl chloride (132g, 99.3% purity).[2]

Process Flow Diagram:

Caption: Synthesis of this compound from Chloroacetic Acid.

Oxidation of Vinylidene Chloride

This industrial route involves the oxidation of vinylidene chloride (1,1-dichloroethene) to produce this compound.[3][4]

Reaction: CH₂=CCl₂ + O₂ → ClCH₂COCl + other products

Process Description: Vinylidene chloride and oxygen are the primary raw materials.[5] The oxidation is a highly exothermic reaction.[5] To mitigate the risks of peroxide formation and potential explosions associated with the liquid-phase reaction, the process can be carried out in the vapor phase at temperatures ranging from 20 to 350°C in the presence of a free radical initiator.[6]

Experimental Protocol: A vapor-phase reaction can be conducted by contacting vinylidene chloride and oxygen at a molar ratio of 1:1 to 1:5.[6] The reaction is performed at a temperature between 20 to 350°C and a pressure of up to three atmospheres in the presence of a free radical initiator like phosgene with ionizing radiation.[6] The product stream is then cooled and purified.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis process of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. CA1116630A - Preparation of this compound - Google Patents [patents.google.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. US4129595A - Preparation of this compound - Google Patents [patents.google.com]

- 6. US3674664A - Method of preparing this compound - Google Patents [patents.google.com]

The Bifunctional Nature of Chloroacetyl Chloride: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chloroacetyl chloride (ClCH₂COCl) is a highly reactive and versatile bifunctional reagent that serves as a crucial building block in modern organic synthesis.[1][2] Its dual reactivity, stemming from the presence of a highly electrophilic acyl chloride and a reactive alkyl chloride moiety, allows for a wide range of chemical transformations. This unique characteristic makes it an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1][3] This technical guide provides an in-depth exploration of the bifunctional nature of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its effective application in a laboratory setting.

The Dual Electrophilic Nature of this compound

The reactivity of this compound is centered around two distinct electrophilic sites: the carbonyl carbon of the acyl chloride and the α-carbon bearing the chlorine atom. This dual reactivity allows it to function as both an acylating agent and an alkylating agent.

-

Acylation: The acyl chloride group is a potent acylating agent, readily reacting with a wide array of nucleophiles, including amines, alcohols, phenols, and thiols, to form amides, esters, and thioesters, respectively.[3][4] This reaction typically proceeds via a nucleophilic acyl substitution mechanism.[5][6]

-

Alkylation: The α-carbon, activated by the adjacent electron-withdrawing carbonyl group, is susceptible to nucleophilic attack, making this compound an effective alkylating agent. This reactivity is often exploited in subsequent reaction steps after the initial acylation.

The selectivity of nucleophilic attack is generally directed towards the more electrophilic carbonyl carbon, leading to acylation as the primary reaction. This preference can be attributed to the greater positive charge on the carbonyl carbon and the resonance stabilization of the resulting acylium ion intermediate in certain reactions.[7]

Comparative Reactivity with Nucleophiles

The bifunctional nature of this compound is best understood by examining its reactions with common nucleophiles. The following sections detail the typical reactions and provide experimental data for comparison.

Reactions with Amines

Amines readily react with this compound to form N-chloroacetylated amides. This reaction is fundamental in the synthesis of numerous pharmaceuticals, including the local anesthetic lidocaine (B1675312).

Table 1: Chloroacetylation of Various Amines

| Amine | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dimethylaniline (B139824) | α-Chloro-2,6-dimethylacetanilide | Acetic Acid | Sodium Acetate (B1210297) | 40-50 | - | ~71 (overall for Lidocaine) | [1] |

| Aniline (B41778) | 2-Chloro-N-phenylacetamide | THF | DBU | Room Temp. | 3 | 95 | [4] |

| 4'-Chlorobiphenyl-3-amine | 2-Chloro-N-(4'-chlorobiphenyl-3-yl)acetamide | Toluene | - | Reflux | 2 | - | [8] |

| Aminopyrimidine derivative | Pyrimidin-[1(2H)-yl]acetamide derivative | Acetonitrile | - | 0 | 3-6 | 85 | [9] |

Reactions with Alcohols and Phenols

Alcohols and phenols react with this compound to yield the corresponding esters (O-acylation). In the case of phenols, under certain conditions, Friedel-Crafts acylation can occur on the aromatic ring (C-acylation).

Table 2: Chloroacetylation of Phenols under Different Catalytic Conditions

| Phenol (B47542) | Catalyst | Product(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenol | FeCl₃ | Phenylchloroacetate (O-acylation) and 4-Hydroxyphenacyl chloride (C-acylation) | - | 118-120 | 3 | 80 | [10] |

| Phenol | Pyridine | Phenylchloroacetate | Pyridine | Boiling | - | 60 | [10] |

| p-Methoxyphenol | - | p-Methoxyphenylchloroacetate | Benzene | Reflux | 17 | 92 | [11] |

| o-Methoxyphenol | - | o-Methoxyphenylchloroacetate and 2-hydroxy-3-methoxyphenacyl chloride | Benzene | Reflux | 30 | 86.9 | [11] |

Reactions with Thiols

Thiols, being excellent nucleophiles, react readily with this compound to form thioesters. The higher nucleophilicity of the sulfur atom generally leads to a faster reaction rate compared to alcohols.[12]

Table 3: Chloroacetylation of Thiols

| Thiol | Product | Solvent | Base | Temp. (°C) | Time | Yield (%) | Reference |

| Thiophenol | S-Phenyl 2-chloroethanethioate | Toluene | - | 100 | 24 h | 34 | [13] |

| 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol | S-(4,5-disubstituted-4H-1,2,4-triazol-3-yl) 2-chloroethanethioate | - | - | - | - | - | [14] |

Experimental Protocols

Protocol 1: Synthesis of α-Chloro-2,6-dimethylacetanilide (Intermediate for Lidocaine)

This protocol outlines the acylation of 2,6-dimethylaniline with this compound.

Materials:

-

2,6-Dimethylaniline

-

This compound

-

Glacial acetic acid

-

Sodium acetate

-

Erlenmeyer flask

-

Stirring apparatus

-

Heating mantle or steam bath

-

Büchner funnel and filter flask

Procedure:

-

In a 125 mL Erlenmeyer flask, dissolve 7 grams of 2,6-dimethylaniline in 50 mL of glacial acetic acid.

-

To this solution, add 7.2 g (5.2 mL) of this compound.

-

Warm the solution on a steam bath to 40–50°C.

-

Remove the flask from the heat and add a solution of 1 gram of sodium acetate in 100 mL of water.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold water and allow it to air dry.

Protocol 2: Chloroacetylation of Phenol (O-acylation)

This protocol describes the synthesis of phenylchloroacetate.[10]

Materials:

-

Phenol

-

This compound

-

Pyridine

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., CaCl₂)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 9.4 g (0.1 mol) of phenol in 30 mL of pyridine.

-

Add 11.3 g (0.1 mol) of this compound to the solution.

-

Heat the reaction mixture to boiling. The solution will turn dark red.

-

After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

-

Pour the mixture into water and extract with diethyl ether.

-

Separate the ether layer and dry it over anhydrous CaCl₂.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain phenylchloroacetate (yield: ~60%).[10]

Mechanistic Pathways and Workflows

The bifunctional reactivity of this compound is central to many multi-step syntheses. The following diagrams, rendered in DOT language, illustrate key reaction mechanisms and synthetic workflows.

Nucleophilic Acyl Substitution Mechanism

The reaction of this compound with a generic nucleophile (Nu-H) proceeds through a tetrahedral intermediate.

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Synthesis of Lidocaine: A Two-Step Pathway

The synthesis of lidocaine perfectly exemplifies the dual functionality of this compound, involving an initial acylation followed by an alkylation.

Caption: Synthetic workflow for the two-step synthesis of Lidocaine.

Friedel-Crafts Acylation vs. O-Acylation of Phenol

The reaction of phenol with this compound can lead to two different products depending on the reaction conditions, highlighting the competitive nature of its reactivity.

Caption: Competing reaction pathways for the chloroacetylation of phenol.

Applications in Drug Development and Agrochemicals

The bifunctional nature of this compound has been harnessed in the synthesis of a wide range of commercially important molecules.

-

Pharmaceuticals: Beyond lidocaine, this compound is a key intermediate in the synthesis of drugs such as praziquantel (B144689) (an anthelmintic) and benzodiazepines. Its ability to introduce a reactive "handle" allows for subsequent cyclization or derivatization steps.

-

Agrochemicals: this compound is extensively used in the production of chloroacetanilide herbicides, including alachlor, metolachlor, and butachlor.[2][15] The synthesis of these compounds involves the N-acylation of a substituted aniline with this compound, followed by reaction with an alcohol.

Conclusion

This compound's unique bifunctional character makes it an indispensable reagent in organic synthesis. Its ability to act as both an acylating and alkylating agent provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its reactivity towards different nucleophiles and the factors that control selectivity is paramount for its effective utilization. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the knowledge to leverage the full potential of this versatile building block in their synthetic endeavors.

References

- 1. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 10. nveo.org [nveo.org]

- 11. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. BJOC - Efficient Cu-catalyzed base-free C–S coupling under conventional and microwave heating. A simple access to S-heterocycles and sulfides [beilstein-journals.org]

- 14. wjst.wu.ac.th [wjst.wu.ac.th]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to Chloroacetyl Chloride: Safety Precautions and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and handling procedures for chloroacetyl chloride (CAS No. 79-04-9). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment. This compound is a highly reactive, corrosive, and toxic chemical intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its hazardous nature necessitates stringent safety protocols.

Toxicological Properties and Hazards

This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4] It is a corrosive substance that can cause severe skin burns and eye damage.[3][5][6] Prolonged or repeated exposure may cause damage to organs, particularly the respiratory system.[6][7]

Acute Health Effects:

-

Inhalation: Causes severe irritation of the upper respiratory system, which can lead to coughing, wheezing, shortness of breath, and potentially fatal pulmonary edema (fluid in the lungs).[8][9] Symptoms may be delayed.[10][11]

-

Skin Contact: Causes severe irritation and chemical burns.[12] It can be absorbed through the skin, leading to systemic toxicity.

-

Eye Contact: Causes severe irritation, burns, and can lead to permanent eye damage.[8][13]

-

Ingestion: Causes severe irritation and burns to the mouth and stomach.[5][14]

Chronic Health Effects:

-

Repeated exposure may lead to chronic respiratory issues, such as bronchitis.[8]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [15][16] |

| Odor | Pungent, irritating | [15][16] |

| Molecular Formula | C₂H₂Cl₂O | [2] |

| Molecular Weight | 112.94 g/mol | [1][3] |

| Boiling Point | 105-106 °C (221-223 °F) at 760 mmHg | [10][14][16] |

| Melting Point | -22 °C (-7.6 °F) | [10][17] |

| Vapor Pressure | 19 mmHg at 20 °C | [9][14] |

| Specific Gravity | 1.42 at 20 °C (68 °F) | [14][16] |

| Water Solubility | Decomposes violently | [1][14][15] |

| Flash Point | Not combustible | [8] |

| Ionization Potential | 10.30 eV | [9][14] |

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent any route of exposure.[1][12]

| PPE Category | Specification | Source(s) |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult manufacturer's data for specific breakthrough times. | [3] |

| Eye Protection | Chemical safety goggles and a full-face shield. | [2][3] |

| Skin and Body Protection | A chemical-resistant apron, suit, and boots. All protective clothing should be clean and put on before work. | [3][8] |

| Respiratory Protection | A full-face respirator with an appropriate cartridge for acid gases and organic vapors or a self-contained breathing apparatus (SCBA), especially in case of spills or inadequate ventilation. | [2][3][12] |

Diagram 1: PPE Selection Workflow

Caption: Incompatible materials with this compound.

First Aid Measures

Immediate medical attention is crucial in all cases of exposure.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | 1. Remove the individual to fresh air. 2. Keep the person calm and in a half-upright position. 3. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. 4. Seek immediate medical attention. | |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing contaminated clothing and shoes. 2. Seek immediate medical attention. | |

| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. | |

| Ingestion | 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. If the person is conscious, have them drink water or milk. 4. Seek immediate medical attention. |

Spill and Leak Procedures

In the event of a spill or leak, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area. 2[8]. Ventilate: Ensure the area is well-ventilated. 3[8]. Personal Protection: Responders must wear the full PPE as described in Section 3. 4[3]. Containment: Contain the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. D[8]o not use water. 5[8]. Collection: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal. 6[8][13]. Decontamination: Decontaminate the spill area and all equipment used for cleanup.

-

Waste Disposal: Dispose of the hazardous waste in accordance with local, regional, and national regulations.

Diagram 3: Spill Response Workflow

Caption: Step-by-step workflow for responding to a this compound spill.

Fire-Fighting Measures

-

This compound is not combustible. *[8] In case of a fire involving other materials, use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂) as extinguishing media. *[3] Crucially, do NOT use water , as it reacts violently with this compound, producing toxic and corrosive hydrogen chloride gas. *[3][8] Firefighters must wear full protective equipment, including a self-contained breathing apparatus (SCBA). *[3] Thermal decomposition can produce toxic fumes of hydrogen chloride and phosgene.

[14]#### 9. Disposal Considerations

-

This compound and any contaminated materials must be disposed of as hazardous waste. *[3][8] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. *[3][18] Do not allow the chemical to enter drains or waterways as it is very toxic to aquatic life.

[3][4]This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure all personnel are thoroughly trained on its hazards and the necessary safety procedures.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lobachemie.com [lobachemie.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. What is the hazard of this compound to humans?_Chemicalbook [chemicalbook.com]

- 6. kscl.co.in [kscl.co.in]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nj.gov [nj.gov]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]

- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 11. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 12. This compound CAS 79-04-9 [yufenggp.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. This compound | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. osha.gov [osha.gov]

- 17. actylislab.com [actylislab.com]

- 18. fishersci.com [fishersci.com]

Spectral Analysis of Chloroacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for chloroacetyl chloride (C₂H₂Cl₂O), a key bifunctional compound used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Understanding its spectral characteristics—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—is fundamental for its identification, purity assessment, and reaction monitoring. This document presents a detailed analysis of its spectral data, outlines the experimental protocols for data acquisition, and provides visual representations of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |

| 4.516 | Singlet | CDCl₃ | -CH₂- |

This single peak is due to the two equivalent protons of the methylene (B1212753) group adjacent to the carbonyl and the chlorine atom.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 45.9 | CDCl₃ | -CH₂Cl |

| 170.5 | CDCl₃ | -C(O)Cl |

The spectrum shows two distinct signals corresponding to the two carbon atoms in different chemical environments.

Table 3: Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1785 | Strong | C=O stretch (carbonyl of acyl chloride) |

| ~1410 | Medium | CH₂ scissoring |

| ~1280 | Strong | CH₂ wagging |

| ~750 | Strong | C-Cl stretch |

The strong absorption band around 1785 cm⁻¹ is characteristic of the carbonyl group in an acyl chloride.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112, 114, 116 | - | [C₂H₂Cl₂O]⁺ (Molecular Ion) |

| 77, 79 | 100, 32 | [CH₂ClCO]⁺ |

| 49, 51 | 45, 15 | [CH₂Cl]⁺ |

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, such as the M+2 and M+4 peaks for the molecular ion and the paired peaks for fragments. The base peak at m/z 77 corresponds to the chloroacetyl cation.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Ensure the NMR tube is clean and dry.

-

Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.